molecular formula C14H10ClFO3 B1328840 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1019348-55-0

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Cat. No.: B1328840
CAS No.: 1019348-55-0
M. Wt: 280.68 g/mol
InChI Key: NHKDSLBPQUOAMQ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is a benzoic acid derivative with the molecular formula C14H10ClFO3 and a molecular weight of 280.68 g/mol . This compound is a solid organic acid featuring a benzyloxy ether bridge, which connects a benzoic acid group to a 2-chloro-4-fluoro-substituted benzene ring. This specific substitution pattern on the benzyl ring is a key structural feature often explored in medicinal and synthetic chemistry to modulate the electronic properties, lipophilicity, and steric profile of a molecule, thereby influencing its biological activity and binding affinity. As a benzoic acid derivative, it serves as a versatile building block in organic synthesis. Researchers may employ it in the development of more complex molecules, such as enzyme inhibitors or functional materials. Its structure suggests potential for use in structure-activity relationship (SAR) studies, particularly in the design of compounds that interact with biological targets sensitive to substituted aromatic systems. Similar halogenated benzoic acid derivatives are frequently utilized in chemical and pharmaceutical research, including investigations into anti-hemorrhagic properties and metabolic pathways in bacteria . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The structural core of this compound offers significant potential for further chemical modification, making it a valuable reagent for researchers in drug discovery and chemical biology.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-12-7-10(16)6-5-9(12)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKDSLBPQUOAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The most common preparation method involves O-alkylation of 2-hydroxybenzoic acid (salicylic acid) with 2-chloro-4-fluorobenzyl halides (usually bromide or chloride) or 2-chloro-4-fluorobenzyl alcohol under conditions that promote ether bond formation.

Typical Reaction Conditions

  • Reagents: 2-chloro-4-fluorobenzyl bromide or chloride, 2-hydroxybenzoic acid
  • Base: Pyridine or potassium carbonate to deprotonate the phenolic hydroxyl group
  • Solvent: Anhydrous solvents such as acetone, dimethylformamide (DMF), or acetonitrile
  • Temperature: Room temperature to reflux (25–80 °C)
  • Time: Several hours (typically 4–24 h)
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis

The reaction proceeds via nucleophilic substitution where the phenolate ion attacks the benzyl halide, forming the ether linkage.

Representative Reaction Scheme

$$
\text{2-Hydroxybenzoic acid} + \text{2-chloro-4-fluorobenzyl bromide} \xrightarrow[\text{Base}]{\text{Solvent, heat}} \text{this compound} + \text{Br}^-
$$

Industrial and Laboratory Scale Preparation

Laboratory Scale

  • The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser.
  • Pyridine is often used both as a base and solvent to scavenge the HBr formed.
  • After completion, the reaction mixture is quenched with water, and the product is extracted with organic solvents.
  • Purification is achieved by recrystallization or column chromatography.

Industrial Scale

  • Continuous flow reactors may be employed to improve heat and mass transfer.
  • Use of ionic liquids or phase-transfer catalysts can enhance reaction rates and yields.
  • Optimization of stoichiometry and reaction time is critical to minimize by-products.
  • The product is isolated by crystallization and dried under vacuum.

Data Table: Summary of Preparation Parameters and Yields

Step/Parameter Conditions/Details Yield (%) Notes
Preparation of 2-chloro-4-fluorobenzyl halide From 2-chloro-4-fluorobenzyl alcohol via halogenation (e.g., PBr3) 85–95 High purity required for next step
O-Alkylation reaction Base: Pyridine or K2CO3; Solvent: DMF or acetone; Temp: 25–80 °C; Time: 4–24 h 70–90 Reaction monitored by TLC or HPLC
Purification Recrystallization or chromatography >95 purity Confirmed by NMR, HPLC

Research Findings and Optimization Notes

  • The use of ionic liquids as solvents or co-solvents has been reported to improve yields and reduce reaction times due to better solvation and phase transfer properties.
  • Controlling the temperature and stoichiometry is crucial to avoid side reactions such as hydrolysis of benzyl halides or over-alkylation.
  • The presence of electron-withdrawing groups (Cl and F) on the benzyl moiety influences the reactivity, often requiring milder conditions to prevent decomposition.
  • Reductive amination strategies have been explored for related compounds but are less common for this specific ether formation.
  • Industrial processes emphasize the use of environmentally benign solvents and recyclable catalysts to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The chloro and fluoro substituents enhance its binding affinity to target proteins, making it a potent compound in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism and Substituent Effects

The position of halogen substituents significantly influences physicochemical properties. For example:

  • 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid (CAS 1261970-47-1) features a directly attached dichlorofluorophenyl group, increasing electron-withdrawing effects and acidity (pKa ~2.5–3.5) compared to the benzyloxy-linked target compound .

Table 1: Structural and Electronic Comparisons

Compound Name Substituent Positions Key Functional Groups Molecular Weight (g/mol)
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid 2-Cl, 4-F on benzyloxy Carboxylic acid 294.7
4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid 2-Cl, 4-F (para-substituted) Carboxylic acid 294.7
2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid 3-Cl, 4-F on phenyl ring Carboxylic acid 285.1
Functional Group Modifications

Derivatization of the carboxylic acid group alters bioavailability and reactivity:

  • Hydrazide derivatives (e.g., 2-[(4-chlorobenzyl)oxy]-N′-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide): The hydrazide group introduces hydrogen-bonding sites, enhancing interactions with biological targets like enzymes or receptors .

Table 2: Functional Group Impact on Properties

Compound Type Functional Group Key Property Change Example Application
Carboxylic acid (parent) -COOH High polarity, moderate solubility Pharmacological intermediates
Ester -COOR Increased lipophilicity Prodrug design
Hydrazide -CONHNH₂ Enhanced hydrogen bonding Antibacterial agents

Biological Activity

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C₁₄H₁₀ClF O₃ and a molecular weight of 280.68 g/mol. This compound is characterized by its benzoic acid structure, which is substituted with a chloro and fluorobenzyl group. Its unique structural properties suggest potential applications in biochemical research, particularly in the field of proteomics and medicinal chemistry.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Initial studies indicate that this compound may exhibit binding affinity to specific proteins involved in inflammatory pathways, suggesting its potential therapeutic efficacy in treating inflammatory conditions .

Interaction Studies

Research has focused on the compound's binding characteristics and interaction profiles. These studies are crucial for understanding its mechanism of action and potential side effects. For instance, its carboxylic acid moiety allows it to participate in various biochemical reactions, enhancing its utility in organic synthesis and medicinal applications.

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

  • Inflammatory Response : A study demonstrated that the compound could modulate inflammatory responses in vitro by inhibiting specific pathways associated with cytokine release .
  • Analgesic Activity : Research indicated that analogs of this compound exhibited analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential use in pain management therapies .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations showed that the compound has favorable absorption characteristics, with a reported maximum concentration (C_max) of 0.53 μg/mL and an elimination half-life (t_1/2) of approximately 41.72 minutes in animal models .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Chloro-4-fluorobenzoic acidC₇H₄ClF O₂Simpler structure; lacks the benzyloxy group
3-(2-Chloro-4-fluorobenzyl)oxybenzoic acidC₁₄H₁₀ClF O₃Different substitution pattern; similar activity
5-Chloro-2-(2-chloro-4-fluorobenzyl)oxybenzoic acidC₁₄H₉Cl₂F O₃Contains additional chlorine; potential synergy

The distinct arrangement of substituents in this compound may confer unique biological activities compared to these analogs, particularly regarding anti-inflammatory and analgesic effects.

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves etherification of 2-chloro-4-fluorobenzyl halide with a hydroxyl-substituted benzoic acid precursor under basic conditions. For example:

  • Step 1 : React 2-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride in the presence of K₂CO₃ in anhydrous DMF at 80–100°C for 12–24 hours .
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol/water .
  • Yield Optimization : Use stoichiometric excess (1.2–1.5 eq) of the benzyl halide and monitor reaction progress via TLC. Adjust solvent polarity to minimize side products (e.g., alkylation at unintended positions) .
Key Reaction Parameters
Reagent ratio
Solvent
Base
Temperature
Yield Range

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use a fume hood to avoid inhalation of fine particulates.
  • First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide the safety data sheet (SDS) to healthcare providers .
  • Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizing agents .

Advanced Questions

Q. How can crystallographic software (e.g., SHELX, WinGX) resolve structural ambiguities in this compound?

Methodological Answer:

  • Structure Solution : Use SHELXS/SHELXD for phase determination from X-ray diffraction data. Input HKL files from single-crystal experiments and refine with SHELXL to optimize bond lengths/angles .
  • Visualization : Generate thermal ellipsoid plots via ORTEP-3 to assess positional disorder or anisotropic thermal motion .
  • Validation : Cross-check with WinGX for symmetry validation and hydrogen-bonding networks .
Software Comparison
SHELX Suite
WinGX
ORTEP-3

Q. How can HPLC methods be tailored to purify and quantify this compound?

Methodological Answer:

  • Column : Use a reversed-phase NovaPak C18 column (4 µm, 3.9 × 150 mm) .
  • Eluent : Gradient of 1% acetic acid in water (A) and methanol (B): 25% B to 80% B over 20 minutes at 1 mL/min .
  • Detection : UV absorbance at 254 nm (aromatic π→π* transitions). Calibrate with a standard curve (R² > 0.99) for quantification .
  • Impurity Profiling : Spiking experiments with known analogs (e.g., 2-chloro-4-fluorobenzoic acid) to confirm retention times .

Q. What strategies address contradictions in spectroscopic data (e.g., NMR vs. IR) for derivatives?

Methodological Answer:

  • Multi-Technique Validation :
  • NMR : Assign peaks via 2D experiments (HSQC, HMBC) to confirm substitution patterns .
  • IR : Compare carbonyl (C=O) stretching frequencies (1680–1700 cm⁻¹) with computational models (DFT) .
    • X-ray Crystallography : Resolve ambiguities by correlating experimental bond lengths/angles with crystallographic data .
    • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion ([M-H]⁻ at m/z 294.03) and fragmentation patterns .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., halogen position, benzyloxy group) and test against target enzymes/receptors .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values for cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates .

  • Cellular Uptake : Track intracellular accumulation via fluorescent tagging (e.g., FITC conjugation) .

    • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes in active sites .
    Key SAR Parameters
    Substituent Position
    LogP

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